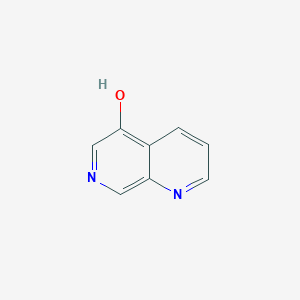
1,2,3,4,5,6,7,8-Octahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydroisoquinoline is a hydrogenated derivative of isoquinoline, characterized by the saturation of its benzene ring. This compound is a bicyclic amine with a structure that includes a six-membered ring fused to a nitrogen-containing ring. It is known for its stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of isoquinoline. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow hydrogenation of isoquinoline. This method ensures high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: More saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs such as antitussives and analgesics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The nitrogen atom in the ring structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6,7,8-Octahydroisoquinoline is unique compared to other similar compounds due to its fully saturated ring structure, which imparts greater stability and reactivity. Similar compounds include:
Isoquinoline: The unsaturated parent compound, which is less stable and more reactive.
Tetrahydroisoquinoline: Partially saturated, with different reactivity and applications.
Quinoline: A structural isomer with distinct chemical properties and uses.
This comprehensive overview highlights the versatility and significance of this compound in various fields of research and industry. Its unique properties and wide range of applications make it a valuable compound in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
2721-62-2 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h10H,1-7H2 |
InChI-Schlüssel |
YBYCJQQRZPXLHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)








![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
